molecular formula C21H19N5O4 B2807582 3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1903402-84-5

3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2807582
CAS No.: 1903402-84-5
M. Wt: 405.414
InChI Key: CXWDMLUKCLMPPM-UHFFFAOYSA-N
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Description

3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzoxazole Ring: Starting from an appropriate ortho-substituted aniline, the benzoxazole ring can be formed through a cyclization reaction with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Construction of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole, triazole, and azetidine intermediates through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at specific functional groups, such as the phenoxymethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole or triazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation of the phenoxymethyl group may yield a phenoxyacetic acid derivative, while reduction of the carbonyl group may yield a corresponding alcohol.

Scientific Research Applications

3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological processes involving its target molecules.

    Materials Science: The compound’s structural features may impart desirable properties to materials, such as enhanced stability or specific interactions with other molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would be specific to the biological system being studied and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one: This compound is unique due to its combination of benzoxazole, triazole, and azetidine rings.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring, which may have different substituents and functional groups.

    Triazole Derivatives: Compounds containing the triazole ring, which may be used in various chemical and biological applications.

    Azetidine Derivatives: Compounds containing the azetidine ring, which may have different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may impart unique chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

3-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-20(13-25-18-8-4-5-9-19(18)30-21(25)28)24-11-16(12-24)26-10-15(22-23-26)14-29-17-6-2-1-3-7-17/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWDMLUKCLMPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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